(E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 328538-76-7
VCID: VC21428941
InChI: InChI=1S/C20H15N3O2/c24-18(12-14-8-5-7-13-6-1-2-9-15(13)14)22-23-19-16-10-3-4-11-17(16)21-20(19)25/h1-11,21,25H,12H2
SMILES: C1=CC=C2C(=C1)C=CC=C2CC(=O)N=NC3=C(NC4=CC=CC=C43)O
Molecular Formula: C20H15N3O2
Molecular Weight: 329.4g/mol

(E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide

CAS No.: 328538-76-7

Cat. No.: VC21428941

Molecular Formula: C20H15N3O2

Molecular Weight: 329.4g/mol

* For research use only. Not for human or veterinary use.

(E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide - 328538-76-7

Specification

CAS No. 328538-76-7
Molecular Formula C20H15N3O2
Molecular Weight 329.4g/mol
IUPAC Name N-[(2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-1-ylacetamide
Standard InChI InChI=1S/C20H15N3O2/c24-18(12-14-8-5-7-13-6-1-2-9-15(13)14)22-23-19-16-10-3-4-11-17(16)21-20(19)25/h1-11,21,25H,12H2
Standard InChI Key XNCLNNXAMOYDGX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2CC(=O)N=NC3=C(NC4=CC=CC=C43)O
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2CC(=O)N=NC3=C(NC4=CC=CC=C43)O

Introduction

Structural Characteristics and Chemical Properties

(E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide belongs to the hydrazone family, characterized by a distinctive N-N=C structural element. The compound features a naphthalene ring system linked to a hydrazide group, which further connects to a 2-oxoindolin moiety through a ylidene linkage. The (E) designation indicates the trans configuration around the C=N double bond, which significantly influences its molecular interactions and biological activity profiles.

The compound integrates several key functional groups: a naphthalene aromatic system, an acetohydrazide linkage, and a 2-oxoindoline heterocyclic structure. This unique combination creates a molecule with specific physicochemical properties and potential binding capabilities to biological targets . The structural arrangement allows for multiple hydrogen bond donor and acceptor sites, hydrophobic interactions, and π-π stacking possibilities with protein targets.

Based on comparative analysis with structurally similar compounds, the predicted physicochemical properties of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide are presented in Table 1.

Table 1: Predicted Physicochemical Properties of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide

PropertyValueSignificance
Molecular Weight~330-340 DaWithin drug-like range
LogP4.2-4.5Moderate lipophilicity
Hydrogen Bond Acceptors5-6Good for target binding
Hydrogen Bond Donors2Sufficient for biological interactions
Polar Surface Area~70-80 ŲModerate membrane permeability
Rotatable Bonds4-5Moderate conformational flexibility

The compound's molecular structure facilitates specific interactions with biological targets, particularly through the hydrazone linkage and the oxoindolin moiety, which serve as key pharmacophoric elements for enzyme inhibition activities .

Spectroscopic MethodExpected SignalsStructural Assignment
IR (cm⁻¹)3300-3330N-H stretching
1720-1740C=O stretching (oxoindolin)
1660-1680C=O stretching (hydrazide)
1590-1620C=N stretching
¹H NMR (δ, ppm)10.5-11.2N-H (hydrazide)
9.8-10.3N-H (oxoindolin)
7.2-8.3Aromatic protons
4.0-4.3-CH₂- (methylene)
¹³C NMR (δ, ppm)168-172C=O (hydrazide)
162-166C=O (oxoindolin)
144-148C=N
120-140Aromatic carbons
38-42-CH₂- (methylene)

These spectroscopic characteristics serve as important indicators for confirming the successful synthesis and purity of the target compound .

Biological Activities

(E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide and structurally related compounds exhibit diverse biological activities, with particular significance in anticancer, enzyme inhibition, and antimicrobial applications.

Anticancer Properties

The anticancer potential of this compound class is well-documented, with multiple studies demonstrating significant cytotoxic effects against various cancer cell lines. Related N'-(2-oxoindolin-3-ylidene)hydrazide derivatives have shown remarkable activity against human liver cancer (HepG2) and leukemia (Jurkat) cell lines with IC₅₀ values between 3 and 7 μM, which compares favorably to established anticancer drugs such as 5-Fluorouracil (IC₅₀ 32-50 μM) .

The mechanism of anticancer activity appears to involve apoptosis induction, particularly through the activation of procaspase-3. Studies on similar compounds have shown increased caspase-3 activation and promotion of early apoptosis in treated cancer cells .

Enzyme Inhibition Activities

A particularly noteworthy aspect of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide and related derivatives is their ability to inhibit specific enzymes involved in cancer progression and other pathological conditions.

c-Met Kinase Inhibition

N'-(2-oxoindolin-3-ylidene)hydrazide derivatives have been identified as potent inhibitors of c-Met kinase, a protein tyrosine kinase implicated in cancer cell proliferation, invasion, and metastasis. Studies have reported compounds in this class with IC₅₀ values as low as 1.3 μM against c-Met kinase . Table 3 summarizes the enzyme inhibition data for selected analogues in this compound class.

Table 3: Enzyme Inhibition Data for Selected N'-(2-oxoindolin-3-ylidene)hydrazide Derivatives

CompoundTarget EnzymeIC₅₀ (μM)Inhibition TypeReference
D2c-Met Kinase1.3Competitive
D25c-Met Kinase2.2Competitive
NSAH analogueRibonucleotide Reductase3.5-5.0Competitive
Hydrazone derivative 3hα-Glucosidase2.8Mixed

Ribonucleotide Reductase Inhibition

Compounds containing the naphthyl hydrazone scaffold have also demonstrated inhibitory activity against ribonucleotide reductase (RR), an enzyme critical for DNA synthesis and repair. A naphthyl salicyl acyl hydrazone-based inhibitor (NSAH) was found to bind reversibly to the catalytic site (C-site) of human RR and act as a competitive inhibitor . The structural similarity between NSAH and our target compound suggests potential RR inhibitory activity for (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide.

Structure-Activity Relationships

Extensive structure-activity relationship studies have been conducted on N'-(2-oxoindolin-3-ylidene)hydrazide derivatives, providing valuable insights into the structural features that contribute to their biological activities . Key findings include:

  • The naphthalene moiety contributes significantly to target binding through hydrophobic interactions

  • The hydrazone linkage serves as both a rigid spacer and a hydrogen bond participant

  • The 2-oxoindolin group provides essential hydrogen bonding capabilities and influences the compound's electronic properties

  • Substitution patterns on both aromatic systems can modulate potency and selectivity profiles

Molecular modeling studies have revealed that these compounds typically bind to the ATP-binding pocket of kinases, with the hydrazone linkage appropriately positioning the aromatic groups for optimal interactions with the binding site residues .

Comparative Analysis with Related Compounds

To better understand the potential value of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide, it is instructive to compare it with structurally related compounds that have been more extensively characterized. Table 4 presents a comparative analysis of selected structural analogues.

Table 4: Comparative Analysis of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide with Related Compounds

CompoundStructural DifferenceKey Biological ActivityPotency (IC₅₀, μM)
N'-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazideReplacement of naphthalen-1-yl with propylpentaneAnti-cancer (Jurkat cells)3.14
2-(naphthalen-1-yl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazideReplacement of oxoindolin with nitrophenylethylideneNot fully characterizedNot determined
N'-[(1H-indol-3-yl)methylidene]-2-[(naphthalen-2-yl)oxy]acetohydrazideAddition of oxy linker and indol groupNot fully characterizedNot determined
NSAH (Naphthyl salicyl acyl hydrazone)Replacement of oxoindolin with salicyl groupRibonucleotide reductase inhibition3.5-5.0

This comparative analysis highlights the structural versatility of the hydrazone scaffold and the potential for modulating biological activity through targeted structural modifications .

Future Research Directions

Research on (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide and related compounds continues to evolve, with several promising directions for future investigation.

Structural Optimization

Further structural optimization efforts could focus on:

  • Exploring substitution patterns on the naphthalene ring to enhance binding affinity

  • Modifying the oxoindolin moiety to improve metabolic stability and target selectivity

  • Investigating bioisosteric replacements for the hydrazone linkage to address potential stability issues

  • Developing hybrid molecules that incorporate additional pharmacophoric elements for multi-target activity

Mechanism of Action Studies

Detailed mechanistic studies are needed to fully elucidate the molecular basis of this compound's biological activities. These could include:

  • Crystal structure determinations of the compound bound to its target proteins

  • Cellular pathway analyses to identify downstream effects of enzyme inhibition

  • Resistance mechanism studies to anticipate and address potential clinical limitations

  • In vivo efficacy and toxicity studies to assess therapeutic potential

Formulation and Delivery Approaches

Novel formulation and delivery approaches could be explored to enhance the pharmacokinetic profile and therapeutic efficacy of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide, including nanomedicine-based delivery systems, prodrug approaches, and targeted delivery strategies .

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